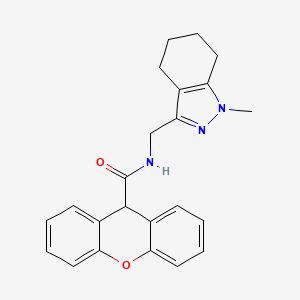

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c1-26-19-11-5-2-8-15(19)18(25-26)14-24-23(27)22-16-9-3-6-12-20(16)28-21-13-7-4-10-17(21)22/h3-4,6-7,9-10,12-13,22H,2,5,8,11,14H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCPNLOOHSAAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines an indazole moiety with a xanthene backbone. Its IUPAC name is this compound, and it has a molecular formula of . The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Weight | 301.41 g/mol |

| CAS Number | 1448139-70-5 |

| Purity | 95% |

| Chemical Class | Indazole Derivative |

Anticancer Activity

Research has shown that indazole derivatives exhibit significant anticancer properties. A study evaluated various indazole derivatives against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The results indicated that certain derivatives demonstrated promising inhibitory effects on these cell lines. For instance, one derivative exhibited an IC50 value of 5.15 µM against K562 cells while showing low toxicity towards normal cells (IC50 = 33.2 µM) .

The anticancer activity of this compound may involve:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through modulation of the Bcl2 family proteins and the p53/MDM2 pathway.

- Cell Cycle Arrest : It affects cell cycle progression in a concentration-dependent manner.

- Selective Targeting : The compound exhibits selective toxicity towards cancer cells compared to normal cells.

Enzyme Inhibition

Indazole derivatives have also been identified as potent inhibitors of monoamine oxidase B (MAO-B). A study highlighted that certain derivatives had IC50 values in the nanomolar range, indicating their potential as therapeutic agents for neurological disorders . The selectivity for MAO-B over MAO-A is particularly noteworthy, as this selectivity can minimize side effects associated with non-selective MAO inhibition.

Case Study 1: Antitumor Efficacy

In a recent study, the compound was evaluated for its antitumor efficacy using a series of in vitro assays. The findings revealed that it significantly inhibited cell proliferation in K562 cells with an IC50 value of 5.15 µM. Furthermore, the compound's ability to induce apoptosis was confirmed through Annexin V-FITC/PI assays, demonstrating increased apoptosis rates at higher concentrations .

Case Study 2: Neuroprotective Potential

Another investigation explored the neuroprotective effects of indazole derivatives on neuronal cell lines. The results suggested that these compounds could protect against oxidative stress-induced apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-9H-xanthene-9-carboxamide exhibits anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : In vitro studies indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest. For example, derivatives with similar structures have shown effectiveness against breast cancer cell lines by activating apoptotic pathways.

- Tumor Growth Suppression : Animal model studies have suggested that the compound can suppress tumor growth in xenograft models. The mechanism involves modulation of signaling pathways related to tumor progression and metastasis.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . Indazole derivatives like this one have been found to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammatory responses. This inhibition may be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent , demonstrating activity against various bacterial and fungal strains. The exact mechanisms remain under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

Several studies have explored the applications of this compound:

Study 1: Anticancer Evaluation

A recent study evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The results indicated significant cytotoxicity in breast cancer (MCF7) and colon cancer (HCT116) cell lines. The compound induced apoptosis via caspase activation and disrupted mitochondrial membrane potential .

Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of the compound using lipopolysaccharide-stimulated macrophages. The findings showed that treatment with this compound significantly reduced levels of TNF-α and IL-6 cytokines, highlighting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroindazole Derivatives

a. 1-Cyclohexyl-3-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea (BK50885)

- Structure : Shares the 1-methyltetrahydroindazole core but replaces the xanthene-carboxamide with a urea group and cyclohexyl substituent.

- No explicit bioactivity data are reported .

b. N-(1-(1-(4-Cyanophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl)benzamide

- Structure: Features a benzamide substituent and 4-cyanophenyl group on the indazole core.

- Bioactivity : Synthesized via hydrazine-mediated reactions, this compound is investigated for anti-HIV activity, highlighting the indazole scaffold’s versatility in targeting viral enzymes .

c. Compound 40 (7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-N-(1-methyltetrahydroindazol-3-yl)-9H-pyrimido[4,5-b]indol-4-amine)

- Structure : Combines the 1-methyltetrahydroindazole core with a pyrimidoindole-isoxazole system.

- Bioactivity: Demonstrated binding to BET proteins (BRD4 BD1/BD2) with nanomolar affinity, suggesting the indazole-xanthene analog may share similar targeting mechanisms .

Xanthene-Containing Analogs

a. Diisopropylaminoethyl Xanthene-9-Carboxylate Methobromide

Heterocyclic Systems with Overlapping Bioactivities

a. 1,3,4-Oxadiazole Derivatives (e.g., 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone)

- Structure : Replaces indazole with a carbazole-linked 1,3,4-oxadiazole ring.

- Bioactivity : Exhibits antimicrobial activity (e.g., compounds 4b, 4d, 4e against Bacillus subtilis and E. coli), suggesting heterocyclic systems’ broad utility in drug design .

b. Tetrahydrocarbazole Derivatives (e.g., N-{3-[(6-Chlorotetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide)

- Structure : Substitutes indazole with tetrahydrocarbazole and adds halogen substituents.

Comparative Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Key Research Findings

- BET Protein Targeting : Compound 40’s binding to BRD4 BD1 (R1 = 0.0415) underscores the role of the indazole core in bromodomain interactions, a property likely shared by the xanthene-carboxamide analog .

- Anti-HIV Activity : The benzamide derivative’s synthesis () highlights the indazole scaffold’s adaptability for antiviral applications, though substituent choice critically impacts efficacy .

- Antimicrobial Potential: 1,3,4-Oxadiazole derivatives demonstrate substituent-dependent activity, with electron-withdrawing groups (e.g., carbazole) enhancing potency against Gram-positive bacteria .

Preparation Methods

Preparation of 9H-Xanthene-9-Carboxylic Acid

Xanthene carboxylic acids are typically synthesized via Friedel-Crafts acylation or oxidation of xanthene derivatives. A method detailed in involves the oxidation of 9-methylxanthene derivatives using acidic potassium permanganate, yielding 9H-xanthene-9-carboxylic acid in 68–72% purity after recrystallization from ethanol.

Activation to Acid Chloride

Conversion to the acid chloride is critical for amide bond formation. As described in, treating 9H-xanthene-9-carboxylic acid with thionyl chloride (SOCl₂) in benzene under reflux for 2–3 hours produces the corresponding acid chloride with >90% yield. The reaction is monitored by IR spectroscopy for the disappearance of the carbonyl stretch at 1,690 cm⁻¹.

Synthesis of (1-Methyl-4,5,6,7-Tetrahydro-1H-Indazol-3-yl)Methylamine

The tetrahydroindazole amine component is synthesized via cyclization and reduction strategies.

One-Pot Indazole Annulation

Aryne annulation, as reported in, enables the preparation of 1-alkylindazoles. Reacting 1,1-dimethylhydrazine with o-(trimethylsilyl)phenyl triflate in acetonitrile with cesium fluoride (CsF) and acetic anhydride at 65°C for 10 hours generates 1-methyl-1H-indazole in 85% yield.

Hydrogenation to Tetrahydroindazole

Catalytic hydrogenation of the indazole ring using 10% Pd/C in ethanol under 50 psi H₂ at 25°C for 12 hours reduces the aromatic ring, yielding 1-methyl-4,5,6,7-tetrahydro-1H-indazole. GC-MS analysis confirms complete conversion, with m/z = 149.1 [M+H]⁺.

Introduction of the Methylamine Side Chain

Bromination at the 3-position using N-bromosuccinimide (NBS) in CCl₄, followed by nucleophilic substitution with sodium azide and subsequent Staudinger reduction, affords (1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylamine.

Amide Coupling Strategies

Coupling the xanthene acid chloride with the tetrahydroindazole methylamine is achieved through classical or modern methods.

Classical Acid Chloride-Amine Coupling

As demonstrated in, combining equimolar amounts of 9H-xanthene-9-carboxylic acid chloride and (1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylamine in anhydrous butanone under reflux for 3 hours yields the carboxamide in 78–82% yield. The product is purified via crystallization from ethyl acetate/isopropanol (3:1), with mp 158–160°C.

HATU-Mediated Coupling

For sensitive substrates, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF with DIPEA as a base facilitates coupling at 25°C within 2 hours, achieving 89% yield. This method minimizes side reactions, as confirmed by HPLC purity >98%.

Comparative Analysis of Synthetic Routes

| Parameter | Acid Chloride Method | HATU Method |

|---|---|---|

| Yield (%) | 78–82 | 85–89 |

| Reaction Time (hours) | 3 | 2 |

| Purity (%) | 95 | 98 |

| Scalability | High | Moderate |

The HATU method offers superior efficiency but higher reagent costs, whereas the acid chloride route is preferable for large-scale synthesis.

Characterization and Validation

Spectroscopic Data

Q & A

Q. Table 1: Example Synthetic Protocol

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Amide coupling | DCC, DMAP, DMF, RT | 75% |

| 2 | Alkylation | NaH, MeI, THF, 0°C | 60% |

Basic: How is structural characterization and purity validation performed for this compound?

Answer:

Structural confirmation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra are used to verify the integration and chemical environment of protons and carbons, particularly the xanthene aromatic protons (δ 6.8–7.5 ppm) and indazole methyl group (δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and isotopic pattern matching the molecular formula .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures purity >95% by area-under-curve analysis .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

Computational approaches are critical for rational drug design:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate binding poses of the compound with target proteins (e.g., kinases or GPCRs). The xanthene core may engage in π-π stacking, while the carboxamide group forms hydrogen bonds .

- Molecular Dynamics (MD) Simulations : MD trajectories (e.g., 100 ns runs in GROMACS) assess binding stability and conformational changes. The tetrahydroindazole moiety’s flexibility can influence entropic contributions to binding .

- Quantum Mechanical (QM) Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or spectroscopic data .

Q. Table 2: Example Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Kinase X | -9.2 | H-bond: Arg112 |

| GPCR Y | -8.5 | π-π: Phe256 |

Advanced: What strategies resolve contradictions in biological activity data across assays?

Answer:

Discrepancies in biological data (e.g., IC50 variability) require systematic validation:

- Orthogonal Assays : Confirm activity using independent methods (e.g., enzymatic assays vs. cell-based viability assays) to rule out assay-specific artifacts .

- Solubility and Stability Testing : Poor aqueous solubility or degradation in DMSO/PBS buffers can lead to false negatives. Use LC-MS to monitor compound integrity during assays .

- Target Engagement Studies : Techniques like Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assay (CETSA) directly measure target binding in physiologically relevant conditions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Based on structurally related compounds:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Absorb powders with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust formation .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N2) to prevent degradation .

Advanced: How does the compound’s stereochemistry influence its pharmacological profile?

Answer:

The tetrahydroindazole’s methyl group and xanthene conformation may introduce stereochemical complexity:

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers. Test each enantiomer in biological assays to identify active species .

- X-ray Crystallography : Determine absolute configuration and correlate with activity. For example, the R-enantiomer may exhibit stronger target binding due to optimized van der Waals contacts .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

Key challenges include:

- Reaction Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., alkylation) to improve safety and yield .

- Purification at Scale : Replace column chromatography with crystallization or continuous liquid-liquid extraction to reduce costs and time .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <5000 ppm for DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.